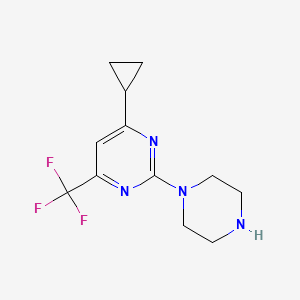

4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyclopropyl-2-piperazin-1-yl-6-(trifluoromethyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15F3N4/c13-12(14,15)10-7-9(8-1-2-8)17-11(18-10)19-5-3-16-4-6-19/h7-8,16H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIUFZYCZKVMMO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC(=N2)N3CCNCC3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001181095 | |

| Record name | 4-Cyclopropyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861409-87-2 | |

| Record name | 4-Cyclopropyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=861409-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclopropyl-2-(1-piperazinyl)-6-(trifluoromethyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001181095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common approach is to start with a pyrimidine precursor and introduce the cyclopropyl, piperazine, and trifluoromethyl groups through various substitution reactions. Key steps may include:

Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides under basic conditions.

Piperazine Substitution: Reaction of the intermediate with piperazine, often facilitated by a coupling reagent such as EDCI or DCC.

Trifluoromethylation: Introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet commercial demands.

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

Oxidation: Conversion to oxidized derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides, sulfonates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

Biological Activity

4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine is a novel pyrimidine derivative characterized by its unique structural features, including a cyclopropyl group, a piperazine moiety, and a trifluoromethyl group. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Properties

Research indicates that 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine exhibits significant antimicrobial activity. Compounds with similar structures have shown promising antibacterial properties against various pathogens. Preliminary studies suggest that this compound may interact with specific enzymes or receptors involved in microbial resistance mechanisms, enhancing its potential as an antimicrobial agent .

Comparison of Similar Compounds:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 2-(Piperazin-1-yl)-4-(trifluoromethyl)pyrimidine | Piperazine and trifluoromethyl groups | Antimicrobial | Lacks cyclopropyl substitution |

| 4-Cyclopropylpyrimidine | Cyclopropyl group only | Limited activity | No piperazine or trifluoromethyl groups |

| 6-Trifluoromethylpyridine | Trifluoromethyl group on pyridine | Antimicrobial | Does not contain piperazine or cyclopropyl groups |

The unique combination of functional groups in 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine enhances its potential as a therapeutic agent compared to other compounds with similar structures .

Study on Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of pyrimidine derivatives, 4-Cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine was evaluated against various bacterial strains. Results demonstrated significant inhibition zones, indicating strong antibacterial properties. The compound's mechanism was hypothesized to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

In Silico Studies

Computational modeling has supported the hypothesis that this compound can effectively bind to target enzymes associated with microbial resistance. Docking studies revealed favorable binding affinities and interactions with active sites of several bacterial enzymes, suggesting a pathway for further development as an antimicrobial agent .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-cyclopropyl-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine, and how are reaction conditions optimized?

- Methodology : Synthesis typically involves multi-step reactions, starting with pyrimidine core functionalization. For example:

Cyclopropane introduction : Cyclopropyl groups may be added via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmospheres.

Piperazine incorporation : Piperazine rings are introduced using Buchwald-Hartwig amination or SNAr reactions, requiring catalysts like Pd(OAc)₂ and ligands such as Xantphos .

Trifluoromethylation : Electrophilic trifluoromethylation (e.g., Togni’s reagent) or radical-based methods (e.g., CF₃I with Cu catalysis) are common .

- Optimization : Reaction parameters (e.g., solvent polarity, temperature, stoichiometry) are systematically varied. For instance, DMF at 80–100°C improves solubility for heterocyclic coupling, while THF is preferred for moisture-sensitive steps .

Q. How is structural characterization of this compound performed, and what analytical techniques resolve ambiguities in regiochemistry?

- Techniques :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., cyclopropyl proton splitting patterns at δ 1.2–1.8 ppm; piperazine N–CH₂ signals at δ 2.5–3.5 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+ at m/z ~328.15) and detects impurities .

- X-ray Crystallography : Resolves ambiguous stereochemistry (e.g., confirming the position of the trifluoromethyl group relative to the piperazine ring) .

Advanced Research Questions

Q. How do steric and electronic effects of the cyclopropyl and trifluoromethyl groups influence binding to biological targets (e.g., kinases or GPCRs)?

- SAR Insights :

- Cyclopropyl : Enhances metabolic stability by reducing oxidative metabolism. Its rigid geometry may improve target selectivity (e.g., fitting into hydrophobic kinase pockets) .

- Trifluoromethyl : Electron-withdrawing effects modulate π-π stacking and hydrogen bonding. In kinase inhibitors, CF₃ groups often enhance potency by 10–100× compared to methyl analogs .

Q. What strategies resolve contradictory data in solubility and bioavailability studies of this compound?

- Contradiction Analysis : Discrepancies in solubility (e.g., DMSO vs. aqueous buffers) arise from aggregation or pH-dependent ionization.

- Resolution :

Dynamic Light Scattering (DLS) : Detects nanoparticle formation in aqueous solutions.

pH-Solubility Profiling : Identifies ionizable groups (e.g., piperazine pKa ~8.5) affecting solubility .

PAMPA Assays : Measures passive permeability, distinguishing intrinsic solubility from formulation effects .

Q. How can computational methods predict metabolic pathways and guide structural modifications to reduce toxicity?

- In Silico Tools :

- Metabolism Prediction : Software like MetaSite identifies vulnerable sites (e.g., piperazine N-oxidation or cyclopropyl ring opening) .

- Toxicity Mitigation : Introducing electron-withdrawing groups (e.g., fluorine) at metabolically labile positions reduces CYP450-mediated degradation. MD simulations validate stability of modified analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.